N-(2,6-difluorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide
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Overview
Description
N-(2,6-difluorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide is a synthetic organic compound It is characterized by the presence of a difluorophenyl group, a triazolopyridine moiety, and a sulfanylacetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-difluorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide typically involves multiple steps:
Formation of the Triazolopyridine Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Difluorophenyl Group: This step often involves a nucleophilic substitution reaction where a difluorophenyl halide reacts with a suitable nucleophile.
Formation of the Sulfanylacetamide Linkage: This can be accomplished by reacting a thiol with an acetamide derivative under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-difluorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This can reduce the triazolopyridine moiety or the difluorophenyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazolopyridine or difluorophenyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2,6-difluorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,6-difluorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-difluorophenyl)-2-(pyridin-3-ylsulfanyl)acetamide: Lacks the triazole ring, which may affect its biological activity.
N-(2,6-difluorophenyl)-2-([1,2,3]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide: Contains a different triazole isomer, which may result in different properties.
Uniqueness
N-(2,6-difluorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide is unique due to the specific arrangement of its functional groups. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of the difluorophenyl group and the triazolopyridine moiety can enhance its stability and interaction with biological targets.
Properties
Molecular Formula |
C14H10F2N4OS |
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Molecular Weight |
320.32 g/mol |
IUPAC Name |
N-(2,6-difluorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide |
InChI |
InChI=1S/C14H10F2N4OS/c15-9-4-3-5-10(16)13(9)17-12(21)8-22-14-19-18-11-6-1-2-7-20(11)14/h1-7H,8H2,(H,17,21) |
InChI Key |
RFTPZUHEHFVVHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)SCC(=O)NC3=C(C=CC=C3F)F |
Origin of Product |
United States |
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